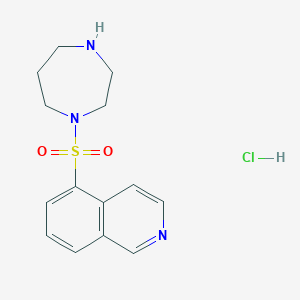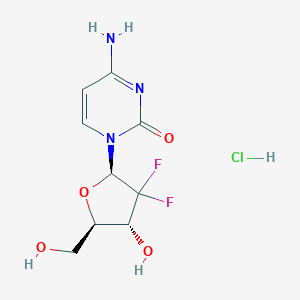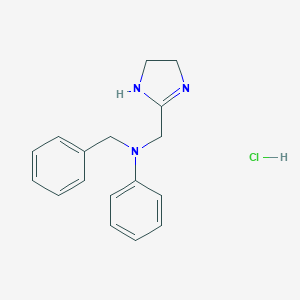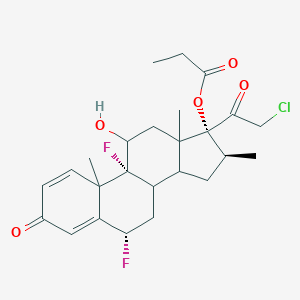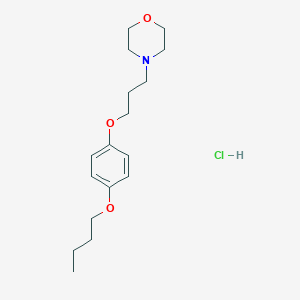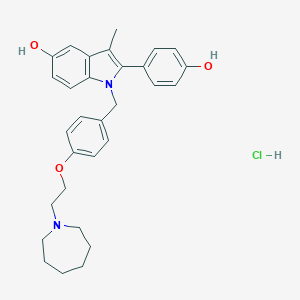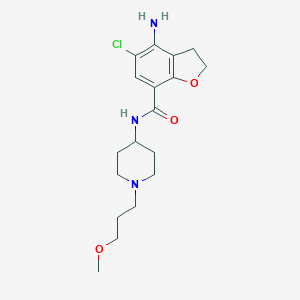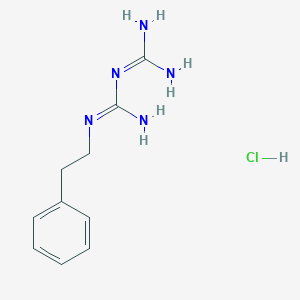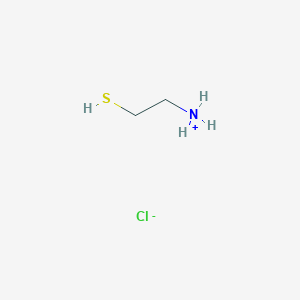
Cysteamine hydrochloride
Übersicht
Beschreibung
Cysteamine hydrochloride is a small organic compound that is used in many scientific research applications. It is an important intermediate in the synthesis of various pharmaceuticals, and has been studied for its potential to be used in the treatment of a variety of diseases. This compound has been found to be a potent inhibitor of the enzyme cystathionine β-synthase (CBS), an enzyme that is involved in the metabolism of sulfur-containing amino acids. In addition, it has been found to have a variety of biological activities, including anti-inflammatory, antiviral, antifungal, and antiparasitic effects.
Wissenschaftliche Forschungsanwendungen
Stabilisierung und Quantifizierung
Cysteamine, das aus dem Abbau von Coenzym A in Säugetierzellen gewonnen wird, bietet eine Reihe von biologischen Anwendungen. Allerdings ist seine Wirksamkeit durch seinen bitteren Geschmack, seinen übelriechenden Geruch, seine chemische Instabilität, seine Hygroskopizität und sein schlechtes pharmakokinetisches Profil begrenzt . Die Verwendung von Kapselungssystemen ist eine gute Methode, um diese unerwünschten Eigenschaften zu überwinden und das pharmakokinetische Verhalten von Cysteamine zu verbessern .
Kapselungssysteme
Die Konjugation von Cysteamine an die Oberfläche von Nanopartikeln wird allgemein vorgeschlagen, um die intorale Verabreichung von Cyclodextrin-Arzneimittel-Einschluss-Komplexen zu verbessern, sowie um die kolorimetrische Detektion von Verbindungen durch ein Gold-Nanopartikel-Aggregationsverfahren zu verbessern .
Detektion und Quantifizierung
Die Detektion und Quantifizierung von Cysteamine ist eine herausfordernde Aufgabe aufgrund des Fehlens eines Chromophors in seiner Struktur und seiner Empfindlichkeit gegenüber Oxidation vor oder während der Analyse. Derivatisierungsmittel werden daher zur Quantifizierung dieses Moleküls eingesetzt .
Hautanwendung
Cysteamine hat verschiedene biologische Anwendungen, wobei sich eine auf seine Anwendung auf der Haut konzentriert .
Ophthalmische Anwendung
Cysteamine-Augentropfen in Hyaluronsäure wurden entwickelt und in innovativen Einzeldosissystemen verpackt. Diese Formulierung hat bei -20 °C eine langfristige Stabilität gezeigt, wobei der Gehalt an Cysteamine, pH-Wert, Osmolalität, Viskosität und mikrobiologische Analyse berücksichtigt wurden .
Antivirale Aktivität
Cysteamine zeigt eine breite antivirale Aktivität gegen Varianten des schweren akuten respiratorischen Syndroms Coronavirus 2 (SARS-CoV-2), dem Erreger der Coronavirus-Krankheit 2019 (COVID-19) .
Wirkmechanismus
Target of Action
Cysteamine hydrochloride primarily targets cystine , a non-proteinogenic amino acid . Cystine is transported out of the cell lysosome by a protein called cystinosin . Mutations in the CTNS gene that encodes for cystinosin can lead to a disease called cystinosis , characterized by the accumulation of cystine throughout the body, especially in the eyes and kidneys .
Mode of Action
This compound acts as a cystine-depleting agent . It interacts with cystine to form cysteine and cysteine-cysteamine mixed disulfide , both of which can freely exit lysosomes . This interaction helps to remove accumulated cystine in lysosomes, thereby reducing the effects of cystinosis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cystine transport pathway . By converting cystine into cysteine and cysteine-cysteamine mixed disulfide, this compound facilitates the exit of these compounds from lysosomes . This action helps to prevent the accumulation of cystine in the body, which is a key feature of cystinosis .
Pharmacokinetics
It’s known that the compound has been used in various forms, including oral capsules and ophthalmic solutions, for the treatment of cystinosis . The choice of administration route likely influences the bioavailability of the drug, but specific ADME (Absorption, Distribution, Metabolism, Excretion) properties would require further investigation.
Result of Action
The primary result of this compound’s action is the reduction of cystine accumulation in the body . This can alleviate the symptoms of cystinosis, such as discomfort caused by cystine deposits in the eyes . In addition, this compound has been shown to have cytotoxic effects at certain concentrations, potentially due to the generation of hydrogen peroxide .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its chemical instability, hygroscopicity, and poor pharmacokinetic profile can limit its efficacy . Encapsulation systems have been used to overcome these undesirable properties and improve the pharmacokinetic behavior of cysteamine . Furthermore, the compound’s reactivity and turnover can be influenced by factors such as redox potential, pH, and specific aminothiol abundance in each physiological compartment .
Safety and Hazards
Zukünftige Richtungen
Cysteamine hydrochloride has several potential future applications. It has been used in the treatment of cystinosis and more recently has been evaluated for the treatment of neurodegenerative disorders . On August 25th, 2020, the first ophthalmic solution for cystinosis requiring only 4 daily treatments was granted FDA approval .
Biochemische Analyse
Biochemical Properties
Cysteamine hydrochloride plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it is involved in the degradation of coenzyme A, acting as a biosynthetic precursor to the neurotransmitter hypotaurine . It also has the potential to reconstitute the function of proteins harboring arginine (Arg) to cysteine (Cys) mutations, via repair of the Cys residue into a moiety that introduces an amino group .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It is used to treat cystinosis, a lysosomal storage disease characterized by the abnormal accumulation of cystine . This compound removes the excessive cystine that builds up in cells of people with the disease . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a cystine-depleting agent by converting cystine to cysteine and cysteine-cysteamine mixed disulfides .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change. It has been noted for its chemical instability and hygroscopicity, which can limit its efficacy . More studies are required to refine specificity and treatment design, including its long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways. It is biosynthesized in mammals, including humans, by the degradation of coenzyme A . It interacts with enzymes or cofactors in these pathways, and can also have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is absorbed in the gastrointestinal tract and reaches its maximum plasma concentration in about 1.4 hours
Subcellular Localization
It is known that this compound is involved in the degradation of coenzyme A, a process that occurs in the cytoplasm of cells . More detailed information about its targeting signals or post-translational modifications that direct it to specific compartments or organelles is needed.
Eigenschaften
IUPAC Name |
2-aminoethanethiol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NS.ClH/c3-1-2-4;/h4H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMADIBCHLQMIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
60-23-1 (Parent) | |
| Record name | Cysteamine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Mercaptoethylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016904328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8045779 | |
| Record name | Cysteamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White hygroscopic crystals; [Alfa Aesar MSDS] | |
| Record name | Cysteamine hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19520 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
>17 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID11533072 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
156-57-0, 16904-32-8 | |
| Record name | Cysteamine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanethiol, 2-amino-, dihydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16904-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cysteamine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Mercaptoethylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016904328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cysteamine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758692 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanethiol, 2-amino-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cysteamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mercaptamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.327 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYSTEAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IF1B771SVB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of cysteamine hydrochloride (CSH)?
A1: CSH is a potent inhibitor of somatostatin, a hormone that inhibits the secretion of growth hormone (GH). CSH exerts its effects by directly or indirectly suppressing somatostatin release from the hypothalamus, thereby increasing GH secretion from the pituitary gland. [, ]
Q2: How does CSH affect growth performance in animals?
A2: By inhibiting somatostatin, CSH elevates GH levels, leading to improved growth performance in various animal species. Studies in pigs, chickens, and fish have demonstrated that CSH supplementation can increase body weight gain, improve feed conversion ratio, and reduce back fat deposition. [, , , , ]
Q3: Beyond growth hormone, does CSH influence other physiological processes?
A3: Yes, CSH has been shown to impact various physiological processes, including antioxidant defense, immune function, and nutrient digestibility. Research suggests that CSH can enhance antioxidant enzyme activity, modulate immune responses, and influence the digestibility of certain nutrients in animals. [, , , , ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C2H7NS • HCl, and its molecular weight is 113.61 g/mol.
Q5: Are there any spectroscopic data available to characterize this compound?
A5: Yes, studies have employed various spectroscopic techniques to characterize CSH. Infrared (IR) and proton nuclear magnetic resonance (1H NMR) spectroscopy have been used to confirm the structure and purity of synthesized CSH. [, , ]
Q6: Is this compound susceptible to degradation, and if so, under what conditions?
A6: Yes, CSH is known to be hygroscopic and prone to oxidation, especially in solution and at elevated temperatures. This instability can lead to reduced efficacy and challenges in formulation development. [, , , ]
Q7: What strategies have been explored to enhance the stability of this compound in formulations?
A7: Researchers have investigated various approaches to improve the stability of CSH in formulations, including microencapsulation, coating with protective materials, and complexation with other molecules. These techniques aim to protect CSH from environmental factors that contribute to degradation. [, , , ]
Q8: Has this compound demonstrated any catalytic properties in chemical reactions?
A8: While not widely recognized for its catalytic activity, CSH has been employed as a ligand in the synthesis of metal-based catalysts. For instance, CSH has been used to modify iron oxide magnetic nanoparticles, resulting in a catalyst effective for Knoevenagel condensation reactions. []
Q9: Have computational chemistry methods been applied to study this compound?
A9: Yes, computational chemistry tools have been used to investigate the structural characteristics, interactions, and potential applications of CSH. These studies might involve molecular modeling, docking simulations, and quantitative structure-activity relationship (QSAR) analyses. []
Q10: How does the stability of this compound vary under different storage conditions?
A11: The stability of CSH is influenced by factors such as temperature, humidity, and exposure to light and air. Studies have shown that CSH degrades more rapidly at higher temperatures and under humid conditions. [, , , ]
Q11: What formulation strategies have been explored to enhance the bioavailability of this compound?
A12: Researchers have investigated various approaches to improve CSH bioavailability, including controlled-release formulations, microencapsulation, and the use of permeation enhancers. These strategies aim to optimize drug release, absorption, and distribution within the body. [, , ]
Q12: Are there specific safety considerations and regulations regarding the handling and use of this compound?
A12: Yes, as with any chemical substance, appropriate safety precautions should be taken when handling CSH. It is essential to consult and adhere to relevant safety data sheets and regulatory guidelines for safe use, storage, and disposal.
Q13: What is the pharmacokinetic profile of this compound?
A14: Studies have investigated the pharmacokinetics of CSH in various species, including humans. Following oral administration, CSH is rapidly absorbed, reaching peak plasma concentrations within a few hours. It undergoes extensive metabolism, primarily in the liver, and is excreted mainly in the urine. []
Q14: How does the route of administration affect the pharmacokinetics and pharmacodynamics of this compound?
A15: The route of administration can significantly influence the absorption, distribution, metabolism, and excretion of CSH. Oral administration results in first-pass metabolism in the liver, while intravenous administration bypasses this process, potentially leading to higher systemic exposure. []
Q15: Has this compound demonstrated efficacy in treating specific diseases or conditions?
A16: CSH is clinically approved for treating nephropathic cystinosis, a rare genetic disorder. In this context, CSH helps to reduce cystine accumulation in cells, slowing disease progression. [, ]
Q16: Are there known mechanisms of resistance to this compound?
A16: While resistance mechanisms specific to CSH have not been extensively reported, it's plausible that cellular alterations affecting drug uptake, metabolism, or target interactions could potentially contribute to reduced efficacy.
Q17: What are the potential toxicological effects of this compound?
A18: As with any medication, CSH can cause side effects. Common adverse effects reported include nausea, vomiting, and gastrointestinal discomfort. At higher doses, CSH may cause more serious side effects, such as liver damage. []
Q18: Have specific drug delivery strategies been developed to target this compound to specific tissues or cells?
A19: Researchers have explored various approaches to enhance CSH delivery to specific targets. These include microencapsulation, nanoparticle-based delivery systems, and prodrug strategies. These methods aim to improve drug efficacy and minimize off-target effects. [, ]
Q19: What analytical techniques are commonly used to quantify this compound in biological samples?
A20: Several analytical methods have been developed for CSH quantification, including high-performance liquid chromatography (HPLC) coupled with various detectors such as UV-Vis or mass spectrometry. These techniques provide sensitive and specific measurement of CSH concentrations. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





